molecular formula C11H11NO5 B8566228 4-Carbamoyl-1,2-phenylene diacetate CAS No. 73547-40-7

4-Carbamoyl-1,2-phenylene diacetate

Cat. No.: B8566228
CAS No.: 73547-40-7
M. Wt: 237.21 g/mol
InChI Key: KCDXWFVBWDBQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carbamoyl-1,2-phenylene diacetate is a diacetate ester derivative of 1,2-phenylene (catechol) with a carbamoyl (-CONH₂) functional group at the 4-position. These derivatives share the core diacetate ester structure but differ in their substituents, which critically influence their physicochemical properties, biological activities, and applications in pharmaceuticals, cosmetics, and chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-allyl-1,2-phenylene diacetate , 4-formyl-1,2-phenylene diacetate , and related diacetate derivatives based on substituent effects, biological activity, and industrial relevance.

Table 1: Structural and Functional Comparison of Phenylene Diacetate Derivatives

Compound Name Substituent Key Properties/Activities Applications References
4-Allyl-1,2-phenylene diacetate Allyl (-CH₂CH=CH₂) - Cytotoxic (IC₅₀: 5.9 ± 0.8 μM in MDA-MB-231 breast cancer cells) Anticancer research, essential oils
4-Formyl-1,2-phenylene diacetate Formyl (-CHO) - Intermediate for fine chemicals
- High purity (98+%)
Chemical synthesis, pharmaceuticals
Diethyl 2,2'-((Z)-4-(4-methoxybenzylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (3b) UV-filter substituent - UVB protection (SPFin vitro: 3.07 ± 0.04)
- Good solubility and photostability
Cosmetic UV filters
4-[3-(Acetyloxy)propyl]-1,2-phenylene diacetate Acetyloxypropyl - Cytotoxic (IC₅₀: 40.2 ± 6.9 μM in MCF-7 cells)
- Non-toxic to dermal fibroblasts
Anticancer drug development

Key Research Findings and Substituent Effects

Cytotoxicity and Anticancer Potential: 4-Allyl-1,2-phenylene diacetate demonstrated potent cytotoxicity against breast cancer cells (IC₅₀: 5.9 μM in MDA-MB-231) while sparing normal dermal fibroblasts, highlighting its selectivity .

UV-Filter Applications :

  • Diethyl derivatives with methoxybenzylidene substituents (e.g., 3b) showed UVB protection comparable to commercial filters, with SPF values >3.0. Their photostability and low cytotoxicity (<50 μM) make them viable for cosmetics .

Analytical Quantification :

  • 4-Allyl-1,2-phenylene diacetate was quantified in betel oil via <sup>1</sup>H NMR, with concentrations ranging from trace to 37 mg/g depending on drying methods . This underscores its role as a marker for quality control in plant extracts.

Synthetic Utility :

  • 4-Formyl-1,2-phenylene diacetate serves as a precursor for fine chemicals and pharmaceuticals, with high purity (98+%) ensuring reliability in synthesis .

Critical Notes and Limitations

  • Gaps in Evidence: No direct data on 4-Carbamoyl-1,2-phenylene diacetate were found in the provided literature. Comparisons were extrapolated from structurally similar compounds.
  • Substituent-Driven Variability : The allyl group confers bioactivity, while formyl groups enhance synthetic utility. Substituent polarity and steric effects critically determine solubility and stability.

Properties

CAS No.

73547-40-7

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

(2-acetyloxy-4-carbamoylphenyl) acetate

InChI

InChI=1S/C11H11NO5/c1-6(13)16-9-4-3-8(11(12)15)5-10(9)17-7(2)14/h3-5H,1-2H3,(H2,12,15)

InChI Key

KCDXWFVBWDBQIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)N)OC(=O)C

Origin of Product

United States

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